molecular formula C15H10BrN B1267373 4-Bromo-2-phenylquinoline CAS No. 5427-93-0

4-Bromo-2-phenylquinoline

Cat. No. B1267373
CAS RN: 5427-93-0
M. Wt: 284.15 g/mol
InChI Key: IAKIEFRRBKQXIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-phenylquinoline derivatives has been approached through various methods, including the rhodium-catalyzed synthesis from readily available precursors. Highly functionalized 4-bromo-1,2-dihydroisoquinolines, for example, were synthesized from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, with a bromonium ylide proposed as the key intermediate formed by the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene (He et al., 2016). This highlights the complexity and versatility in synthesizing this compound through catalytic methods.

Molecular Structure Analysis

Molecular structure analysis of 4-Bromo-2-phenylquinoline and related compounds has been conducted through various techniques, including X-ray diffraction. For instance, the crystal structure analysis of 2-Bromo-5,7-dimethoxy-4-phenylquinoline revealed two independent molecules in the asymmetric unit, differing in the orientation of the phenyl ring with respect to the planar quinoline ring system (Gopal et al., 2009). This analysis provides crucial insights into the spatial arrangement of atoms within the molecule and its potential interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving 4-Bromo-2-phenylquinoline include bromination, where bromination of 2-phenyltetrahydroquinolines derivatives leads to the formation of di- and tribrom derivatives along with the oxidation reaction generating quinoline structure (Zemtsova et al., 2015). These reactions demonstrate the compound's reactivity and its potential for further chemical transformations.

Physical Properties Analysis

The physical properties of 4-Bromo-2-phenylquinoline, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceuticals. While specific studies focusing solely on the physical properties of 4-Bromo-2-phenylquinoline were not identified, the analysis of related compounds provides valuable insights into how substituents and structural modifications can influence these properties.

Chemical Properties Analysis

The chemical properties of 4-Bromo-2-phenylquinoline, including its reactivity with various chemical reagents, stability under different conditions, and its ability to undergo chemical transformations, are essential for its application in synthesis and drug design. Studies such as the palladium-catalyzed regioselective cross-coupling reactions highlight the compound's versatility and reactivity, which are critical for its application in organic synthesis (Wang et al., 2007).

Scientific Research Applications

Medicinal Chemistry

  • Summary of Application : Quinoline, which includes 4-Bromo-2-phenylquinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
  • Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Results or Outcomes : The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Organic Synthesis

  • Summary of Application : 4-Bromo-2-phenylquinoline is constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter .
  • Methods of Application : The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .
  • Results or Outcomes : 4-Bromo-2-phenylquinoline as key intermediates could further undergo the coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at C4 position of quinolines .

Anticancer Research

  • Summary of Application : Quinoline-based compounds, including 4-Bromo-2-phenylquinoline, have been designed and reported to be potent anti-cancer agents against breast, lung, and CNS tumors .
  • Methods of Application : Synthetic quinoline structures that possess 2,4-disubstitution are used in the research .
  • Results or Outcomes : The compounds have shown promising results in preclinical studies, demonstrating potential for further development as therapeutic agents .

Green Chemistry

  • Summary of Application : Quinoline and its analogs, including 4-Bromo-2-phenylquinoline, are being synthesized using green chemistry approaches .
  • Methods of Application : These approaches include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
  • Results or Outcomes : These methods have resulted in the successful synthesis of quinoline derivatives with potential biological and pharmaceutical activities .

Safety And Hazards

The safety information for 4-Bromo-2-phenylquinoline indicates that it is a hazardous substance. It has the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

4-bromo-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIEFRRBKQXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279487
Record name 4-bromo-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-phenylquinoline

CAS RN

5427-93-0
Record name 4-Bromo-2-phenylquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-phenylquinoline
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Record name 5427-93-0
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Record name 4-bromo-2-phenylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CE Kaslow, SJ Nix - Proceedings of the Indiana Academy of …, 1951 - journals.iupui.edu
… When 4-bromo-2-phenylquinoline was heated with excess phosphorus pentabromide some 3,4-dibromo-2phenylquinoline was produced; much starting material was recovered and …
Number of citations: 0 journals.iupui.edu
F Jin, T Yang, XR Song, J Bai, R Yang, H Ding, Q Xiao - Molecules, 2019 - mdpi.com
Difficult-to-access 4-bromo quinolines are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as acid-promoter. The cascade transformation performs …
Number of citations: 7 www.mdpi.com
RH Reitsema - Chemical Reviews, 1948 - ACS Publications
… Occasionally the conversion of 4-aminoquinolines to 4-haloquinolines by diazotization has gone very well, as in the preparation of 4-bromo-2-phenylquinoline (90). The halogen atom …
Number of citations: 158 pubs.acs.org
MS Shvartsberg, EA Kolodina - Mendeleev Commun, 2008 - kinetics.nsc.ru
… This assumption was confirmed by the synthesis of 4-bromo-2-phenylquinoline 1 and a series of condensed polycyclic compounds 2a,b, 3a,b and 4a,b containing a haloquinoline …
Number of citations: 0 www.kinetics.nsc.ru
V Marsicano, A Arcadi, M Aschi, M Chiarini… - The Journal of …, 2023 - ACS Publications
Experimental results and computational insights explain the key role of transition-metal catalysis/Brønsted acid synergism in the achievement of the sequential regioselective direct …
Number of citations: 2 pubs.acs.org
CE KASLow, SJ Nix - Proceedings of the Indiana Academy of Science, 1952
Number of citations: 0

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